molecular formula C21H42O3 B1606746 2-hydroxypropyl 16-methylheptadecanoate CAS No. 68171-38-0

2-hydroxypropyl 16-methylheptadecanoate

Cat. No.: B1606746
CAS No.: 68171-38-0
M. Wt: 342.6 g/mol
InChI Key: BJRXGOFKVBOFCO-UHFFFAOYSA-N
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Description

2-Hydroxypropyl 16-methylheptadecanoate is a branched-chain fatty acid ester characterized by a 16-methylheptadecanoic acid backbone esterified with 2-hydroxypropyl alcohol. This compound is notable for its structural similarity to acylated homoserine lactones (AHLs), such as 3-oxo-C12-HSL, which are critical signaling molecules in bacterial quorum sensing (QS) systems . The hydroxyl group on the propyl chain distinguishes it from simpler esters (e.g., methyl or ethyl esters) and may enhance its ability to interact with biological targets through hydrogen bonding.

Properties

CAS No.

68171-38-0

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

2-hydroxypropyl 16-methylheptadecanoate

InChI

InChI=1S/C21H42O3/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(23)24-18-20(3)22/h19-20,22H,4-18H2,1-3H3

InChI Key

BJRXGOFKVBOFCO-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O

Other CAS No.

68171-38-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-hydroxypropyl 16-methylheptadecanoate is synthesized through the esterification of propylene glycol with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of propylene glycol monoisostearate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products. The final product is purified through filtration and drying to obtain high-purity propylene glycol monoisostearate .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxypropyl 16-methylheptadecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-hydroxypropyl 16-methylheptadecanoate is used as an emulsifier and stabilizer in various chemical formulations. It helps in the formation of stable emulsions and prevents the separation of components in mixtures .

Biology: In biological research, propylene glycol monoisostearate is used as a solubilizing agent for hydrophobic compounds. It enhances the solubility and bioavailability of poorly soluble drugs and other bioactive molecules .

Medicine: In the pharmaceutical industry, propylene glycol monoisostearate is used as an excipient in drug formulations. It improves the stability and delivery of active pharmaceutical ingredients, making it an essential component in topical, oral, and injectable medications .

Industry: this compound is widely used in the cosmetics industry as an emulsifier, moisturizer, and stabilizer. It is found in various products, including creams, lotions, and hair care products. Additionally, it is used in the food industry as an emulsifier and stabilizer in processed foods .

Mechanism of Action

2-hydroxypropyl 16-methylheptadecanoate exerts its effects primarily through its emulsifying and solubilizing properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in formulations where the uniform distribution of ingredients is necessary. Additionally, propylene glycol monoisostearate enhances the solubility of hydrophobic compounds, improving their bioavailability and effectiveness .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 2-hydroxypropyl 16-methylheptadecanoate and related esters:

Compound Structure Molecular Weight Key Functional Groups Biological Activity
This compound Branched C17 chain with 16-methyl group; 2-hydroxypropyl ester ~342.5 g/mol¹ Hydroxyl, ester Potential QS inhibition via LasR binding
Methyl 16-methylheptadecanoate Branched C17 chain with 16-methyl group; methyl ester ~298.5 g/mol Ester Competes with 3-oxo-C12-HSL for LasR binding
Ethyl hexadecanoate (Ethyl palmitate) Straight C16 chain; ethyl ester 284.48 g/mol Ester Non-hazardous; used in cosmetics, lubricants
Methyl 2-chloro-2-cyclopropylideneacetate Cyclopropane ring with chloro and ester groups ~174.6 g/mol Chloro, cyclopropane, ester Precursor for bioactive compound synthesis
Dimethyl phthalate Aromatic di-ester with two methyl groups 194.18 g/mol Aromatic ring, ester Plasticizer; low toxicity

¹Calculated based on formula C21H42O3.

Key Observations:
  • Branching vs.
  • Hydroxyl Group Impact : The 2-hydroxypropyl group may facilitate hydrogen bonding with residues like Cys-79 in LasR, a mechanism observed in covalent inhibitors such as 2-(5-ethenyl-5-methyloxolan-2-yl) propan-2-ol .
  • Safety Profiles: Unlike phthalate esters (e.g., dimethyl phthalate), which are regulated due to environmental concerns, branched aliphatic esters like ethyl hexadecanoate and methyl 16-methylheptadecanoate are generally low-risk .
Quorum Sensing Inhibition
  • Competitive Binding: Methyl 16-methylheptadecanoate mimics the acyl chain of 3-oxo-C12-HSL, a QS signal in Pseudomonas aeruginosa. In silico studies suggest similar binding interactions with LasR, though the absence of a hydroxyl group may limit its efficacy compared to 2-hydroxypropyl derivatives .
  • Covalent Inhibition: Triphenyl compounds (TP1–TP5) screened alongside methyl 16-methylheptadecanoate showed covalent binding to LasR via interactions with Cys-77. This highlights the importance of reactive groups (e.g., hydroxyls) in enhancing inhibitory potency .

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